Product packaging for (S)-1-Boc-2-isopropyl-piperazine hcl(Cat. No.:CAS No. 1241725-73-4)

(S)-1-Boc-2-isopropyl-piperazine hcl

Cat. No.: B3093283
CAS No.: 1241725-73-4
M. Wt: 264.79
InChI Key: ILEMLVIGGJLCHC-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Boc-2-isopropyl-piperazine HCl is a high-purity, chiral piperazine derivative of significant value in medicinal chemistry and pharmaceutical research. Piperazine moieties are among the most frequently used heterocycles in biologically active compounds, prized for their ability to optimize the pharmacokinetic properties of a molecule and serve as scaffolds to properly position pharmacophoric groups for target interaction . This compound features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom, which is a standard strategy in multi-step synthesis to control regiochemistry and prevent unwanted side reactions . The chiral center at the 2-position, bearing an isopropyl group, makes this building block particularly useful for constructing stereospecific molecules. Its primary application is as a key synthetic intermediate in the discovery and development of new active pharmaceutical ingredients (APIs). The Boc-protected piperazine scaffold is a critical component in the synthesis of a wide range of therapeutics, including kinase inhibitors, antipsychotics, antiviral agents, and anticancer drugs . The product is offered as a solid, typically white to off-white in appearance. For optimal stability and to maintain its integrity over time, it should be stored in a cool, dry place, away from direct sunlight and moisture, ideally in a tightly sealed container at a controlled temperature of 2-8 °C . This product is intended For Research Use Only . It is strictly for laboratory research and industrial applications such as chemical synthesis and is not meant for diagnostic, therapeutic, or personal use. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClN2O2 B3093283 (S)-1-Boc-2-isopropyl-piperazine hcl CAS No. 1241725-73-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMLVIGGJLCHC-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Reaction Mechanisms of S 1 Boc 2 Isopropyl Piperazine Hcl

BOC Group Cleavage and Deprotection Chemistry

The tert-butyloxycarbonyl (Boc) group is an essential amine protecting group in organic synthesis, valued for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.

The most common method for the deprotection of (S)-1-Boc-2-isopropyl-piperazine is through acid-catalyzed hydrolysis. Strong acids such as hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are typically employed for this transformation. fishersci.co.uk The reaction is generally rapid and proceeds at room temperature in various organic solvents like dichloromethane (B109758) or ethyl acetate, or in biphasic systems. fishersci.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the Boc group by the acid. total-synthesis.comcommonorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The protonated carbamate (B1207046) then cleaves to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.com The liberated piperazine (B1678402) nitrogen is protonated under the acidic conditions, yielding the corresponding ammonium (B1175870) salt, in this case, (S)-2-isopropylpiperazine dihydrochloride. commonorganicchemistry.com

General Acid-Catalyzed Boc Deprotection Pathway

StepDescriptionIntermediate Products
1. Protonation The carbonyl oxygen of the Boc group is protonated by an acid (H⁺).Protonated carbamate
2. Fragmentation The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.tert-butyl cation, Carbamic acid
3. Decarboxylation The unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.Free amine, Carbon dioxide
4. Protonation The newly freed amine is protonated by the excess acid in the medium.Amine salt

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed nuanced mechanistic details beyond the simple fragmentation model. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of hydrochloric acid. nih.govacs.org This observation suggests a more complex mechanism involving more than one acid molecule in the rate-determining step.

This kinetic behavior is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govacs.org In this model, the protonated Boc-protected amine fragments into a tight ion pair consisting of the tert-butyl cation and the carbamic acid. A second molecule of the acid then facilitates the separation of this ion pair, which is the rate-limiting step. In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, highlighting how the nature of the acid and its conjugate base can influence the reaction pathway. nih.govacs.org

The primary source of byproducts during acid-catalyzed Boc removal is the highly reactive tert-butyl cation generated during the fragmentation step. total-synthesis.comacsgcipr.org This electrophilic intermediate can engage in several side reactions, particularly if nucleophilic functional groups are present in the substrate or reaction medium. masterorganicchemistry.compeptide.com

Common side reactions involving the tert-butyl cation include:

Alkylation: Nucleophilic residues, such as the indole (B1671886) ring of tryptophan or the sulfur atoms in cysteine and methionine, can be alkylated by the tert-butyl cation. peptide.com

Polymerization: The cation can deprotonate to form isobutylene (B52900) gas or polymerize to create isobutylene oligomers. commonorganicchemistry.com

To mitigate these unwanted side reactions, "scavengers" are often added to the deprotection reaction mixture. acsgcipr.org These are nucleophilic species, such as triethylsilane or thioanisole, that are designed to efficiently trap the tert-butyl cation, preventing it from reacting with the desired product. masterorganicchemistry.com

Chemical Transformations at the Piperazine Nitrogen Atoms

Once the Boc group is removed, the resulting (S)-2-isopropylpiperazine possesses two secondary amine functionalities, each capable of participating in a variety of chemical transformations. The N-4 nitrogen is typically the more reactive site for subsequent reactions due to the steric hindrance imposed by the isopropyl group adjacent to the N-1 nitrogen.

The deprotected (S)-2-isopropylpiperazine is a potent nucleophile. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is central to its use as a synthetic intermediate.

A key reaction class is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this reaction, the piperazine attacks an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., a halogen). chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the leaving group to restore aromaticity. chemistrysteps.com The presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack. masterorganicchemistry.com Additionally, the piperazine can readily participate in standard nucleophilic substitution (SN2) with alkyl halides to form N-alkyl derivatives. mdpi.com

The nitrogen atoms of the piperazine moiety are excellent partners in various metal-catalyzed and amide-forming coupling reactions.

Copper-Catalyzed Arylation: While the N-1 position is protected, the N-4 nitrogen of 1-Boc-piperazine derivatives can undergo N-arylation through copper-catalyzed cross-coupling reactions. A convenient and practical method utilizes a CuBr catalyst with a 1,1'-bi-2-naphthol (B31242) (BINOL) ligand and a base such as K₃PO₄. sci-hub.st This protocol allows for the coupling of N-Boc-piperazines with a range of aryl iodides to produce N-aryl-N'-Boc-piperazine products in moderate to good yields. sci-hub.st The reaction is generally effective for sterically unhindered aryl iodides, with ortho-substituted variants giving lower yields due to steric effects. sci-hub.st

Copper-Catalyzed N-Arylation of 1-Boc-piperazine with Aryl Iodides sci-hub.stresearchgate.net

EntryAryl Iodide (Ar-I)ProductYield (%)
13-Chloro-iodobenzenetert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate71
22-Methyl-iodobenzenetert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate36
32-Chloro-iodobenzenetert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate41
44-Methyl-iodobenzenetert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate60
54-Methoxy-iodobenzenetert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate72
64-Fluoro-iodobenzenetert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate60
74-Trifluoromethyl-iodobenzenetert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate60
Reaction Conditions: 1-Boc-piperazine (1.5 mmol), Aryl iodide (1.0 mmol), CuBr (20 mol%), 1,1'-Bi-2-naphthol (15 mol%), K₃PO₄ (2.0 mmol), DMF, 100 °C, 24 h.

Peptide Coupling: After Boc deprotection, the resulting (S)-2-isopropylpiperazine can be incorporated into peptide structures. The secondary amine acts as a nucleophile, attacking an activated carboxylic acid of an amino acid or peptide fragment to form a stable amide bond. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to facilitate this transformation. nih.govresearchgate.net Piperazine derivatives are also employed to derivatize the C-terminus of peptides, which can improve ionization efficiency and aid in detection during mass spectrometry analysis. nih.govresearchgate.net

Amidation Reactions

The reactivity of (S)-1-Boc-2-isopropyl-piperazine HCl at the unprotected secondary amine (N4) is characteristic of a typical secondary amine, readily undergoing amidation reactions to form N-acyl derivatives. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules, including pharmaceutically active compounds. The general mechanism involves the nucleophilic attack of the secondary amine on an activated carboxylic acid derivative.

Commonly, the carboxylic acid is activated in situ using coupling agents to facilitate the formation of the amide bond. A widely employed method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govacgpubs.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the secondary amine of the piperazine.

Another efficient system for amidation is the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of DMAP under solvent-free conditions. rsc.org This method allows for the formation of a mixed anhydride (B1165640) in situ, which then reacts with the amine. The reaction conditions for these amidations are generally mild, preserving the integrity of the Boc protecting group and the stereochemistry at the chiral center. For instance, the coupling of N-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid has been successfully achieved using EDC, HOBt, and triethylamine (B128534) (NEt₃) in acetonitrile (B52724) at reflux. nih.gov

The table below summarizes typical conditions for amidation reactions involving N-Boc-piperazine derivatives.

Coupling Agent/SystemAdditiveSolventTemperatureReference
EDCHOBt, NEt₃AcetonitrileReflux nih.gov
EDC·HClDMAPDichloromethaneNot specified acgpubs.org
Boc₂ODMAPSolvent-freeRoom Temperature rsc.org

Reactivity at the Chiral Carbon Center

Site-Selective Functionalization Strategies

The selective functionalization of the piperazine ring in the presence of multiple reactive sites is a key challenge in the synthesis of complex piperazine derivatives. For (S)-1-Boc-2-isopropyl-piperazine, there are several potential sites for functionalization: the N4 nitrogen, and the various C-H bonds on the piperazine ring.

Functionalization at N4: As discussed in the amidation section, the secondary amine at the N4 position is the most nucleophilic site and can be selectively acylated or alkylated under standard conditions.

Functionalization of C-H Bonds: Direct C-H functionalization of the piperazine core offers a powerful and atom-economical approach to introduce substituents. Several strategies have been developed for N-Boc protected piperazines:

α-C–H Lithiation Trapping: This is a well-established method for the functionalization of the carbon atom adjacent to the Boc-protected nitrogen (the α-carbon). nih.govbeilstein-journals.org The Boc group acts as a directed metalation group, facilitating deprotonation at the adjacent C-H bond by a strong base like sec-butyllithium (B1581126) (s-BuLi). mdpi.com The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the α-position. nih.gov The regioselectivity of this process is generally high for the carbon adjacent to the Boc group.

Palladium-Catalyzed C-H Functionalization: Transition metal-catalyzed reactions provide another avenue for site-selective C-H functionalization. Depending on the ligand and reaction conditions, it is possible to achieve arylation at different positions of the piperazine ring. nih.gov The use of directing groups attached to one of the nitrogen atoms can steer the functionalization to a specific C-H bond.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the α-C–H functionalization of N-Boc-piperazines. mdpi.combeilstein-journals.org This method typically involves the generation of an α-amino radical intermediate, which can then react with various coupling partners. mdpi.com

The table below summarizes different strategies for the site-selective functionalization of N-Boc-piperazines.

StrategyPosition FunctionalizedReagentsCommentsReference
α-C–H Lithiation TrappingCα to N-Bocs-BuLi, ElectrophileBoc group directs lithiation. nih.govmdpi.combeilstein-journals.org
Pd-Catalyzed ArylationCβ to N-BocPd catalyst, LigandLigand-controlled regioselectivity. nih.gov
Photoredox CatalysisCα to N-BocPhotocatalyst, LightProceeds via radical intermediates. mdpi.combeilstein-journals.org

Chemical Stability and Degradation Pathways

Acidic Hydrolysis of Piperazine Derivatives

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions but is readily cleaved under acidic conditions. The acidic hydrolysis of this compound to remove the Boc group is a common and crucial step in multi-step syntheses. The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jgtps.com This is followed by the fragmentation of the protonated carbamate to release the deprotected amine, carbon dioxide, and a stable tert-butyl cation.

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govresearchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov The choice of acid and solvent can significantly influence the rate and efficiency of the deprotection. For instance, deprotection with TFA is often rapid at room temperature, while HCl in an organic solvent like dioxane or methanol (B129727) is also commonly used.

The general reaction for the acidic hydrolysis is as follows: (S)-1-Boc-2-isopropyl-piperazine + H⁺ → (S)-2-isopropyl-piperazine + CO₂ + (CH₃)₃C⁺

Base-Induced Elimination Processes

While the piperazine ring is generally stable under basic conditions, certain degradation pathways can be induced, particularly under harsh conditions or with specific structural features. One potential base-induced elimination process for piperazine derivatives is the Hofmann elimination. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction is characteristic of quaternary ammonium salts and proceeds via an E2 mechanism to form an alkene and a tertiary amine. libretexts.org

For a derivative of (S)-1-Boc-2-isopropyl-piperazine to undergo a Hofmann elimination, the nitrogen atoms would first need to be exhaustively methylated to form a quaternary ammonium salt. byjus.comallen.in Treatment of this quaternary salt with a strong base, such as silver oxide, followed by heating, would then induce elimination. byjus.com According to the Hofmann rule, the major product would be the least substituted alkene, which arises from the abstraction of a proton from the most accessible β-carbon due to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com

Another potential base-induced degradation pathway is ring fragmentation, which has been observed during the lithiation/trapping of certain N-Boc piperazines. whiterose.ac.ukwhiterose.ac.uk This process is influenced by the nature of the substituent on the distal nitrogen and the electrophile used. acs.org For example, trapping of a lithiated N-Boc-N'-methyl piperazine with certain electrophiles can lead to the formation of ring-opened products. whiterose.ac.uk This fragmentation is thought to occur through the attack of the distal nitrogen on the electrophile, followed by ring cleavage. whiterose.ac.uk

Considerations for Oxidative Degradation of the Isopropyl Moiety

The structural integrity of the isopropyl group attached to the piperazine ring of this compound is a significant consideration under oxidative conditions. The susceptibility of this moiety to degradation is primarily influenced by the presence of both tertiary and primary carbon-hydrogen (C-H) bonds, which can be targets for oxidative processes. Such degradation is particularly relevant in the context of forced degradation studies, which are designed to understand the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated stability testing, including oxidative stress. figshare.combiomedres.us These studies are crucial for identifying potential degradation products and elucidating degradation pathways. figshare.com

Forced degradation studies typically employ oxidizing agents such as hydrogen peroxide to simulate the potential oxidative metabolic pathways a molecule might undergo. pnrjournal.comnih.gov The goal is often to achieve a target degradation of 5-20% to identify the primary, and most likely, degradation products that could form under long-term storage or upon administration. chromforum.org

Potential Oxidation Sites and Mechanisms

The isopropyl group, -CH(CH₃)₂, presents two principal sites for oxidative attack:

The Tertiary C-H Bond: The methine hydrogen is located at a tertiary carbon, which is generally more susceptible to radical abstraction and subsequent oxidation. nih.gov It is suggested that the tertiary C-H bonds within the isopropyl group are susceptible to radical oxidation.

The Primary C-H Bonds: The hydrogens of the two methyl groups are less reactive than the tertiary hydrogen but can still be targets for potent oxidizing agents or specific enzymatic systems.

The oxidative degradation of the isopropyl moiety likely proceeds through a free-radical mechanism, often initiated by hydroxyl radicals (•OH) generated from an oxidizing agent like hydrogen peroxide. The reaction can be conceptualized in the following stages:

Initiation: The oxidizing agent generates highly reactive radical species.

Hydrogen Abstraction: The radical abstracts a hydrogen atom from the isopropyl group, with a preference for the more susceptible tertiary C-H bond, forming a carbon-centered radical.

Propagation/Termination: The resulting carbon-centered radical can react in several ways, commonly by reacting with another radical or an oxygen molecule to form a peroxide, which can then be further converted to more stable degradation products.

Plausible Degradation Pathways and Products

Based on general principles of organic chemistry and metabolic studies of similar structural motifs, two primary pathways for the oxidative degradation of the isopropyl group can be proposed:

Pathway A: Oxidation at the Tertiary Carbon

This pathway is initiated by the abstraction of the tertiary hydrogen atom. The resulting tertiary carbon radical can then be hydroxylated to form a tertiary alcohol. This intermediate, a 2-hydroxypropyl derivative of the piperazine, may be relatively stable or could undergo further oxidation. Subsequent oxidation could lead to the cleavage of the C-C bonds of the original isopropyl group, potentially yielding acetone (B3395972) and the corresponding N-desisopropyl piperazine derivative. Studies on the oxidation of isopropyl alcohol have shown its degradation to acetone as a major intermediate, which is then further broken down into smaller organic acids like formic acid and acetic acid. figshare.com

Pathway B: Oxidation at a Primary Carbon

Alternatively, oxidation can occur at one of the terminal methyl groups of the isopropyl moiety. This is a known pathway in enzymatic systems, where cytochrome P450 enzymes can catalyze the hydroxylation of unactivated C-H bonds. researchgate.net For instance, studies on the CYP4B1-catalyzed oxidation of isopropyl benzene (B151609) have demonstrated a preference for the oxidation of a terminal methyl C-H bond over the tertiary benzylic C-H bond. This would lead to the formation of a primary alcohol, a hydroxymethyl derivative. This alcohol could then be further oxidized to an aldehyde and subsequently to a carboxylic acid, resulting in a carboxyethyl-substituted piperazine derivative.

The relative prominence of these pathways would depend on the specific reaction conditions, such as the nature of the oxidizing agent, temperature, and the presence of catalysts. pnrjournal.com

Research Findings Summary

While specific experimental forced degradation studies on this compound are not extensively detailed in the public literature, the principles of organic oxidation and drug metabolism provide a strong framework for predicting its behavior. The table below summarizes the likely oxidative degradation pathways for the isopropyl moiety.

Pathway Initial Site of Attack Key Intermediate(s) Potential Final Degradation Product(s) Supporting Rationale
Pathway A Tertiary C-H of the isopropyl groupTertiary carbon radical, Tertiary alcohol (2-hydroxypropyl derivative)Acetone, N-desisopropyl-piperazine derivative, smaller organic acidsGeneral susceptibility of tertiary C-H bonds to radical oxidation. Known degradation pathway of isopropyl alcohol to acetone. figshare.com
Pathway B Primary C-H of a methyl groupPrimary carbon radical, Primary alcohol (hydroxymethyl derivative)Aldehyde derivative, Carboxylic acid derivativeObserved in enzymatic oxidations of similar moieties (e.g., isopropyl benzene by CYP4B1).

Structural Elucidation and Stereochemical Characterization of S 1 Boc 2 Isopropyl Piperazine Hcl

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. Through a suite of one-dimensional and two-dimensional experiments, it is possible to determine the carbon-hydrogen framework, the connectivity between atoms, and the spatial arrangement of the molecule.

One-dimensional NMR spectroscopy provides foundational information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of (S)-1-Boc-2-isopropyl-piperazine HCl reveals distinct signals for each unique proton in the structure. The tert-butyl (Boc) group typically appears as a sharp singlet integrating to nine protons in the upfield region (around 1.4 ppm). The protons of the isopropyl group show a characteristic doublet for the six methyl protons and a multiplet for the single methine proton. The protons on the piperazine (B1678402) ring exhibit complex splitting patterns in the range of 2.8–4.2 ppm due to coupling with each other. The presence of the HCl salt results in protonation of the N4 nitrogen, and the associated N-H proton may appear as a broad signal, often further downfield.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. Key signals include those for the Boc group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the carbons of the isopropyl group, and the four distinct carbons of the piperazine ring. The chemical shifts of the piperazine carbons are influenced by the electronic effects of the Boc group and the protonated nitrogen.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. Two distinct signals would be expected for this compound. The N1 nitrogen, bonded to the electron-withdrawing Boc group, would appear at a different chemical shift than the N4 nitrogen, which exists as an ammonium (B1175870) hydrochloride salt. Heteronuclear correlation techniques like HMBC are often used to assign these signals indirectly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Boc -C(CH₃)₃~1.4 (s, 9H)~28.5
Boc -C (CH₃)₃-~80.0
Boc -C=O-~155.0
Isopropyl -CH(CH₃)₂Multiplet~29.0
Isopropyl -CH(C H₃)₂Doublet~19.0, ~19.5
Piperazine C2-HMultiplet~59.0
Piperazine C3-H₂Multiplet~45.0
Piperazine C5-H₂Multiplet~44.0
Piperazine C6-H₂Multiplet~40.0
Piperazine N4-H₂⁺Broad singlet-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and mapping out the molecule's detailed structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity within the isopropyl group (methine proton to methyl protons) and trace the spin systems throughout the piperazine ring, showing which protons are adjacent. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J coupling). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the Boc methyl protons to the Boc quaternary and carbonyl carbons, and from the piperazine protons to adjacent carbons, helping to confirm the substitution pattern. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, NOESY reveals through-space proximity between protons. slideshare.net This is particularly useful for determining stereochemistry and conformation. For example, NOESY can show correlations between protons on the isopropyl group and adjacent protons on the piperazine ring, helping to establish the preferred orientation of the isopropyl substituent relative to the ring. It can also provide evidence for the chair conformation of the piperazine ring by showing spatial proximity between axial and equatorial protons. researchgate.net

Table 2: Expected Key 2D NMR Correlations
ExperimentCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Information Gained
COSY Isopropyl-CHIsopropyl-CH₃Confirms isopropyl group connectivity.
Piperazine-H (e.g., at C2)Piperazine-H (e.g., at C3)Maps proton adjacencies in the ring.
HSQC All protonsDirectly attached carbonsAssigns all carbon signals.
HMBC Boc-(CH₃)₃Boc C=O, Boc C (CH₃)₃Confirms Boc group structure.
Piperazine C2-HPiperazine C3, C6, Isopropyl-CHConfirms substituent position.
NOESY Isopropyl-CHPiperazine C2-H, C3-HDetermines spatial orientation of isopropyl group.
Axial Piperazine-HOther Axial Piperazine-HConfirms chair conformation.

Substituted piperazines, particularly those with bulky N-acyl groups like a Boc protector, exhibit complex dynamic behavior in solution. nih.govrsc.org Two primary conformational processes can be studied by Variable Temperature (VT) NMR: the chair-to-chair interconversion of the piperazine ring and the restricted rotation around the N-C(O) amide bond of the Boc group. nih.gov

At low temperatures, these processes are slow on the NMR timescale, leading to separate, distinct signals for atoms in different conformational environments (e.g., axial vs. equatorial protons). As the temperature is raised, the rate of interconversion increases. This causes the distinct signals to broaden, eventually coalesce into a single averaged signal, and then sharpen again at higher temperatures. nih.gov By analyzing the spectra at different temperatures and identifying the coalescence point, it is possible to calculate the activation energy barriers (ΔG‡) for these conformational changes. nih.govrsc.org Such studies provide critical information about the molecule's flexibility and the relative stability of its conformers.

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.org While more commonly applied to complex biomolecules to enhance sensitivity or simplify crowded spectra, it can also be a powerful tool for studying smaller organic molecules. sigmaaldrich.com

For this compound, selective ¹³C or ¹⁵N labeling could be employed to:

Enhance Signal Intensity: The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) can make their direct detection time-consuming. Synthesizing the molecule with ¹³C- or ¹⁵N-enriched precursors dramatically increases the signal-to-noise ratio. sigmaaldrich.com

Aid in Signal Assignment: By labeling a specific position (e.g., the carbonyl carbon of the Boc group), its signal can be unambiguously identified in the ¹³C NMR spectrum.

Probe Reaction Mechanisms: Isotopic labeling can be used to trace the path of atoms through a synthetic route.

This technique is particularly useful in mechanistic studies or when detailed analysis of specific atomic positions is required, complementing the information obtained from standard NMR experiments. wikipedia.org

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography is the gold standard for unambiguously determining the solid-state structure and, most importantly, the absolute configuration of a chiral molecule. nih.govresearchgate.net

For an enantiomerically pure compound like this compound, obtaining a suitable single crystal allows for its analysis by X-ray diffraction. The diffraction pattern reveals the precise spatial coordinates of each atom in the crystal lattice. This analysis confirms the molecular connectivity, bond lengths, bond angles, and the solid-state conformation, including the chair form of the piperazine ring and the relative orientation of the substituents. nih.govacs.org

Crucially, through the use of anomalous dispersion, X-ray crystallography can distinguish between a molecule and its non-superimposable mirror image (enantiomer). researchgate.netthieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute stereochemistry at the chiral center (C2) can be definitively assigned as (S) or (R). nih.gov This method provides the ultimate proof of the compound's stereochemical identity. acs.orgmdpi.com

Table 3: Representative Crystallographic Data Parameters
ParameterExample Value
Chemical formulaC₁₂H₂₅ClN₂O₂
Formula weight264.80
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Temperature100(2) K
Wavelength0.71073 Å
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Volume (ų)1575
Z (molecules/unit cell)4
Flack parameter~0.0(1)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Enantiomeric Purity

The confirmation of the enantiomeric excess of a chiral compound is a fundamental step in its characterization. For this compound, several methods are employed to ensure the compound is of the desired stereochemical configuration and to quantify the presence of its corresponding (R)-enantiomer.

Mosher's analysis is a powerful nuclear magnetic resonance (NMR) spectroscopic method used to determine the absolute configuration and enantiomeric purity of chiral amines and alcohols. nih.govspringernature.com The technique involves the derivatization of the chiral substrate, in this case, the secondary amine of the piperazine ring (after deprotection of the Boc group or direct derivatization of the available secondary amine), with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov

The reaction of (S)-1-Boc-2-isopropyl-piperazine with both (R)- and (S)-MTPA chlorides results in the formation of a pair of diastereomeric amides. These diastereomers exhibit distinct ¹H NMR spectra due to the different spatial arrangement of the protons relative to the anisotropic phenyl ring of the MTPA moiety. By comparing the chemical shifts of the protons in the two diastereomeric products, the enantiomeric excess can be determined, and the absolute configuration can be assigned.

Specifically, the protons on the side of the MTPA plane shielded by the phenyl group will be shifted upfield, while those on the deshielded side will be shifted downfield. The difference in chemical shifts (Δδ = δS - δR) for the protons of the isopropyl group and the piperazine ring will have a consistent sign, allowing for the assignment of the absolute stereochemistry.

Illustrative Research Findings:

ProtonHypothetical δ for (S)-MTPA amide (ppm)Hypothetical δ for (R)-MTPA amide (ppm)Hypothetical Δδ (δS - δR) (ppm)
Isopropyl-CH3.503.60-0.10
Isopropyl-CH₃0.900.95-0.05
Isopropyl-CH₃'0.850.92-0.07
Piperazine-Hα3.203.10+0.10

This table presents hypothetical data for illustrative purposes.

The consistent negative values for Δδ on one side of the molecule and positive values on the other would allow for the unambiguous assignment of the (S)-configuration at the C2 position of the piperazine ring.

Optical rotation is a fundamental property of chiral molecules that measures the rotation of the plane of polarized light as it passes through a solution of the compound. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, a measurement of its specific rotation provides a straightforward method to assess its enantiomeric purity. The magnitude of the rotation is directly proportional to the concentration of the chiral compound and its enantiomeric excess. A pure sample of the (S)-enantiomer will exhibit a specific rotation of a certain magnitude and sign, while the (R)-enantiomer will have a rotation of equal magnitude but opposite sign. A racemic mixture will show no optical rotation.

Detailed Research Findings:

Although the specific optical rotation for this compound is not widely reported, data for a structurally similar compound, (R)-1-Boc-2-benzyl-piperazine, is available. It exhibits a specific rotation of [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃). chemimpex.com Based on this, it is expected that this compound would also exhibit a significant specific rotation. The enantiomeric excess (% ee) can be calculated using the formula:

% ee = ([α]observed / [α]pure) x 100

CompoundReported Specific Rotation [α]D²⁰Conditions
(R)-1-Boc-2-benzyl-piperazine+28 ± 2ºc=1 in CHCl₃

This data is for a structurally related compound and serves as an example.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules absorb these two types of light to different extents, resulting in a CD spectrum. The spectrum is typically plotted as the difference in absorbance (ΔA) versus wavelength.

For this compound, the presence of the chiral center adjacent to the chromophoric Boc-protected amine and the piperazine ring system is expected to give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are unique to the (S)-enantiomer and can be used to confirm its absolute configuration and enantiomeric purity. The (R)-enantiomer would produce a mirror-image CD spectrum.

Detailed Research Findings:

While the specific CD spectrum for this compound is not available in the reviewed literature, studies on similar chiral piperazine derivatives have demonstrated the utility of this technique. nih.gov The position and sign of the Cotton effects are highly sensitive to the stereochemistry of the molecule. For instance, a positive Cotton effect at a particular wavelength for the (S)-enantiomer would correspond to a negative Cotton effect at the same wavelength for the (R)-enantiomer.

Wavelength (nm)Hypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomerHypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer
210+5000-5000
235-3000+3000

This table presents hypothetical data for illustrative purposes to demonstrate the principle of mirror-image CD spectra for enantiomers.

By comparing the experimental CD spectrum of a sample to that of a known standard of the pure enantiomer, the enantiomeric purity can be quantitatively determined.

Theoretical and Computational Chemistry Approaches to S 1 Boc 2 Isopropyl Piperazine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Stereoselectivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in organic chemistry for predicting reaction pathways, transition states, and the origins of stereoselectivity.

In the context of (S)-1-Boc-2-isopropyl-piperazine, DFT calculations can provide deep insights into reactions involving the piperazine (B1678402) ring, such as N-alkylation, acylation, or deprotonation at the C2 position. For instance, in a hypothetical asymmetric deprotonation reaction, DFT can be employed to model the interaction of the piperazine substrate with a chiral base. nih.gov By calculating the energies of the competing reaction pathways, researchers can predict which diastereomeric transition state is lower in energy, thus determining the stereochemical outcome of the reaction.

Detailed Research Findings:

A computational study on the analogous N-Boc-piperidine system demonstrated the power of DFT in understanding enantioselective deprotonation. nih.gov The calculations revealed that the preferential removal of a specific proton is governed by the stability of the intermediate complex formed between the substrate and the alkyllithium-(-)-sparteine base. nih.gov The activation energy for the deprotonation was calculated, providing a quantitative measure of the reaction's feasibility and selectivity. nih.gov

Applying a similar methodology to (S)-1-Boc-2-isopropyl-piperazine would involve:

Modeling Reactant Complexes: Constructing and optimizing the geometries of pre-reaction complexes between the piperazine and the reacting species (e.g., an electrophile or a base).

Locating Transition States (TS): Identifying the transition state structures for all possible reaction pathways. For example, in an electrophilic addition to the unprotected nitrogen, DFT could model the approach of the electrophile from either the axial or equatorial face relative to the piperazine ring.

Calculating Activation Energies: Determining the energy barriers (ΔG‡) for each pathway. The pathway with the lowest activation energy is predicted to be the major reaction channel.

The stereoselectivity in reactions of (S)-1-Boc-2-isopropyl-piperazine is largely dictated by the steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) and isopropyl groups. DFT calculations can precisely quantify these steric interactions and their impact on transition state energies, allowing for the prediction of diastereomeric ratios.

Computational StepObjectivePredicted Outcome for (S)-1-Boc-2-isopropyl-piperazine
Geometry OptimizationFind the lowest energy conformation of the ground state.A stable chair conformation with the isopropyl group in a pseudo-equatorial position to minimize steric strain.
Transition State SearchLocate the energy maxima along the reaction coordinate for competing pathways.Identify transition states for electrophilic or nucleophilic attack, revealing the influence of the chiral center.
Frequency CalculationCharacterize stationary points as minima (reactants, products) or saddle points (transition states).Confirm the nature of the optimized structures and calculate zero-point vibrational energies for accurate energy profiles.
Intrinsic Reaction Coordinate (IRC)Map the reaction pathway from the transition state to the reactants and products.Verify that the located transition state connects the correct reactants and products, confirming the proposed mechanism.

Molecular Dynamics (MD) Simulations for Understanding Solvent Effects on Reaction Pathways

While DFT calculations are often performed in the gas phase or with implicit solvent models, the explicit interaction between a molecule and the surrounding solvent can significantly influence reaction pathways and outcomes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of solute-solvent interactions.

For (S)-1-Boc-2-isopropyl-piperazine, MD simulations can be used to understand how different solvents stabilize or destabilize reactants, transition states, and products. The choice of solvent can affect reaction rates and even alter the preferred stereochemical pathway.

Detailed Research Findings:

MD simulations have been effectively used to study the solubility and conformational behavior of various organic molecules in different solvents. researchgate.netresearchgate.net For instance, simulations can reveal the radial distribution functions (RDFs) of solvent molecules around specific atoms of the solute, indicating the strength and nature of solute-solvent interactions. mdpi.com Simulations of perphenazine, a piperazine-containing drug, in various organic solvents showed that the dissolution process is endothermic and entropy-driven, with specific solute-solvent interactions correlating with solubility. researchgate.net

An MD simulation of (S)-1-Boc-2-isopropyl-piperazine in a solvent like methanol (B129727) versus a non-polar solvent like n-heptane would likely show:

In Polar Protic Solvents (e.g., Methanol): The formation of strong hydrogen bonds between the solvent and the nitrogen atoms and the carbonyl oxygen of the Boc group. This solvation shell can influence the accessibility of these sites to reagents.

In Non-Polar Solvents (e.g., n-Heptane): Weaker van der Waals interactions would dominate. The solvent would have a lesser effect on the molecule's conformation and the relative energies of polar transition states.

By running simulations of the key species along a reaction coordinate (reactants, transition state, products) in an explicit solvent box, one can calculate the potential of mean force (PMF). The PMF provides the free energy profile of the reaction in solution, offering a more realistic prediction of reaction barriers and thermodynamics than gas-phase calculations alone.

Simulation ParameterInformation GainedRelevance to (S)-1-Boc-2-isopropyl-piperazine
Radial Distribution Function (g(r))Probability of finding a solvent molecule at a certain distance from a solute atom.Quantifies the structure of the solvent shell around the piperazine ring, particularly the N-H and C=O groups.
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds between solute and solvent.Determines the extent of stabilization provided by protic solvents, which can affect the reactivity of the unprotected nitrogen.
Solvation Free EnergyThe free energy change associated with transferring the molecule from the gas phase to the solvent.Helps in understanding solubility and the solvent's contribution to the overall thermodynamics of a reaction.
Potential of Mean Force (PMF)The free energy profile along a reaction coordinate in solution.Provides a more accurate calculation of activation energies in a condensed phase, accounting for dynamic solvent effects.

Conformational Analysis and Steric Effects of the Isopropyl Group

The three-dimensional structure of (S)-1-Boc-2-isopropyl-piperazine is critical to its reactivity. The piperazine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of two bulky substituents—the Boc group on N1 and the isopropyl group on C2—introduces significant steric constraints that dictate the preferred conformation and the accessibility of different positions on the ring.

Conformational Analysis:

The primary conformational equilibrium for the piperazine ring involves two chair forms. For (S)-1-Boc-2-isopropyl-piperazine, the key considerations are the axial versus equatorial positions of the isopropyl group and the C-N bond rotation of the bulky Boc group.

Isopropyl Group Orientation: To minimize 1,3-diaxial interactions, the large isopropyl group is strongly biased towards a pseudo-equatorial position on the chair conformer. A conformation with an axial isopropyl group would be significantly higher in energy due to steric clashes with the axial hydrogen on C6 and the substituent on N4.

Boc Group Orientation: The tert-butoxycarbonyl group introduces a planar amide linkage, restricting rotation around the N1-C(O) bond. This group's large size further shields one face of the molecule.

Steric Effects on Reactivity:

The steric bulk of the isopropyl and Boc groups has profound consequences for the molecule's reactivity.

Diastereoselectivity: In reactions involving the creation of a new stereocenter (e.g., at C3 or on the exocyclic nitrogen), the existing stereocenter at C2, decorated with the bulky isopropyl group, will direct the incoming reagent to the less hindered face of the molecule. This is a classic example of substrate-controlled diastereoselectivity.

Regioselectivity: The Boc group, being an electron-withdrawing group, deactivates the N1 nitrogen towards electrophilic attack. Therefore, reactions with electrophiles will selectively occur at the unprotected N4 nitrogen. Furthermore, the steric hindrance from the adjacent isopropyl group can influence the approach of reagents to the N4 position.

Kinetic Resolution: In reactions involving a racemic mixture of a reagent with the enantiopure (S)-1-Boc-2-isopropyl-piperazine, the steric environment can lead to different reaction rates for the two enantiomers of the reagent, enabling a kinetic resolution.

Computational methods, particularly DFT, can be used to quantify these steric effects by calculating the relative energies of different conformers and the energy profiles of reactions, explicitly showing how steric hindrance raises the energy of certain transition states.

SubstituentConformational PreferenceImpact on Reactivity
Isopropyl Group at C2Strongly prefers a pseudo-equatorial position.Shields the syn face of the piperazine ring, directing incoming reagents to the anti face, leading to high diastereoselectivity.
Boc Group at N1Planar amide linkage restricts ring flexibility. Its bulk shields the N1-C2 region.Deactivates N1 to electrophiles. Sterically hinders attack at the adjacent C2 and N1 positions.

Applications of S 1 Boc 2 Isopropyl Piperazine Hcl As a Chiral Building Block in Complex Molecule Synthesis

Role in Combinatorial Library Synthesis

The piperazine (B1678402) moiety is one of the most frequently utilized heterocycles in the development of biologically active compounds and approved pharmaceuticals. nih.gov The unique structure of (S)-1-Boc-2-isopropyl-piperazine HCl is particularly well-suited for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. These collections of compounds, known as combinatorial libraries, are essential in drug discovery for screening against biological targets.

The utility of this building block in library synthesis stems from its two distinct nitrogen atoms. The Boc-protected nitrogen is unreactive under many standard reaction conditions, while the secondary amine (present as a hydrochloride salt) can be readily functionalized after a simple deprotection or neutralization step. This allows for a two-stage diversification strategy:

First Diversification: The free secondary amine can be reacted with a wide array of building blocks, such as carboxylic acids (to form amides), aldehydes or ketones (via reductive amination), or alkyl halides (via N-alkylation). nih.gov

Second Diversification: Following the initial reaction, the Boc protecting group can be removed under acidic conditions to reveal a second secondary amine. This newly liberated amine can then be reacted with a different set of building blocks, exponentially increasing the number of unique final compounds.

This sequential approach enables the systematic construction of large libraries of piperazine-containing molecules, where the substituents at the N1 and N4 positions are varied. This method is instrumental in exploring the structure-activity relationships (SAR) of potential drug candidates, as seen in the synthesis of various kinase inhibitors and receptor modulators. nih.gov

Precursor for Structurally Diverse Organic Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule. This compound serves as an excellent starting material for creating a wide variety of structurally diverse organic scaffolds. The piperazine ring itself is a privileged scaffold, meaning it is frequently found in approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and providing a rigid framework to orient pharmacophoric groups correctly for target interaction. nih.gov

The chiral isopropyl group at the C2 position introduces three-dimensionality and stereochemical definition to the scaffold. This is critical for achieving selectivity in biological systems, which are themselves chiral. By using this enantiomerically pure building block, chemists can ensure the final products are also enantiopure, avoiding the need for costly and often difficult chiral separations later in the synthesis.

Research has shown that piperazine-based compounds can be elongated and functionalized through methods like reductive amination to create more complex, rigid-rod-like structures for specific applications, such as siRNA delivery systems. nih.gov The ability to use this compound in robust and well-established reactions like Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) further expands its utility in accessing diverse molecular architectures, including those containing multiple heterocyclic rings. nih.gov

Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives

A significant application of chiral piperazine derivatives is in the synthesis of non-natural amino acids, which are important components of peptidomimetics and other biologically active molecules. Specifically, this compound is a precursor for the synthesis of chiral N-(aminocycloalkylene)amino acid derivatives. ktu.edursc.orgrsc.org

A well-established synthetic strategy involves the reaction of an N-Boc-aminopiperidine (like the deprotonated form of the title compound) with a chiral triflate ester derived from an α-hydroxy acid ester. ktu.edursc.org This reaction is a nucleophilic substitution (SN2) where the piperazine nitrogen attacks the carbon bearing the triflate group. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center. This allows for the synthesis of the desired amino acid derivative with high enantiomeric and diastereomeric purity. ktu.edursc.orgrsc.org

The resulting products, methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates, can be further elaborated. For instance, they have been combined with other amino acids, such as ethyl L-phenylalaninate, to create novel dipeptides containing a piperidine (B6355638) moiety. ktu.edursc.orgrsc.org The structures of these complex molecules are typically confirmed using advanced analytical techniques like NMR spectroscopy and X-ray crystallography. rsc.org

Table 1: Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives
Reaction TypeKey ReagentsKey TransformationOutcome
Nucleophilic Substitution (SN2)1. Chiral α-hydroxy acid ester 2. Trifluoromethanesulfonic anhydride (B1165640) 3. N-Boc-aminopiperidineThe piperazine nitrogen displaces a triflate group on a chiral ester.Formation of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with high stereochemical purity due to inversion of configuration. ktu.edursc.org

Construction of Polycyclic Nitrogen Heterocycles

Polycyclic nitrogen heterocycles are complex molecular architectures that contain multiple fused or bridged rings, with at least one nitrogen atom. These structures are prevalent in natural products and pharmaceuticals. nih.govnih.gov The piperazine ring within this compound provides two nucleophilic nitrogen centers that can be used to construct such complex systems.

After removal of the Boc protecting group, the resulting diamine can be reacted with various bifunctional electrophiles (molecules with two reactive sites) to form new rings. For example:

Reacting the diamine with a diketone or a keto-ester can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings.

Reaction with α,ω-dihaloalkanes can create bridged bicyclic systems, locking the piperazine ring into a specific conformation.

Modern synthetic methods, such as those involving C-H bond functionalization, are increasingly used to construct the core of nitrogen-containing heterocycles, offering novel pathways to polycyclic systems from simpler precursors. nih.gov The presence of the pre-existing piperazine ring in this compound provides a strategic starting point for these advanced cyclization strategies.

Design and Synthesis of Advanced Piperazine-Containing Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. While this compound is itself a valuable synthon, it can also be used to design and synthesize more complex, "advanced" synthons. This involves selectively modifying the initial building block to add further functionality.

While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, recent advances have focused on the C–H functionalization of the piperazine ring's carbon atoms. mdpi.com This allows for the introduction of substituents at positions other than the nitrogens, creating more structurally complex and diverse building blocks.

Several modern synthetic methods can achieve this transformation:

Photoredox Catalysis: Using light and a photocatalyst, it is possible to generate a radical at the α-carbon to a nitrogen atom, which can then react with various partners. This has been used for C-H arylation, vinylation, and alkylation of piperazines. mdpi.comresearchgate.net

Asymmetric Lithiation: The use of a chiral base, such as s-BuLi/(−)-sparteine, can deprotonate a carbon atom adjacent to a nitrogen with high stereocontrol, allowing for the subsequent introduction of an electrophile. mdpi.com

By applying these techniques to this compound, chemists can create a new class of advanced synthons where the core piperazine ring is decorated at its carbon atoms, opening up new avenues for the synthesis of novel and complex molecules. mdpi.comresearchgate.net

Table 2: Methods for Creating Advanced Piperazine Synthons
MethodDescriptionPotential Modification
Photoredox C-H FunctionalizationUses a photocatalyst (e.g., iridium-based) to generate a radical on the piperazine ring's carbon backbone for subsequent reaction. mdpi.comIntroduction of aryl, vinyl, or alkyl groups at C2, C3, C5, or C6 positions.
Asymmetric Lithiation-SubstitutionEmploys a chiral base to deprotonate a C-H bond stereoselectively, followed by reaction with an electrophile. mdpi.comAsymmetric functionalization of the carbon atoms alpha to the nitrogen.

Future Research Directions in the Chemistry of Chiral Piperazine Derivatives

Development of Novel and More Efficient Asymmetric Synthetic Routes

The continued development of novel and more efficient asymmetric synthetic routes to chiral piperazines is paramount for advancing their application in drug discovery. Current methodologies, while effective, often rely on multi-step sequences, chiral auxiliaries, or expensive catalysts. nih.gov Future research should focus on the development of more direct and atom-economical approaches.

Key areas for future investigation include:

Direct Asymmetric C-H Functionalization: Developing catalytic systems that can directly and enantioselectively functionalize the C-H bonds of the piperazine (B1678402) ring would represent a paradigm shift in their synthesis. This would obviate the need for pre-functionalized starting materials and significantly shorten synthetic sequences.

Catalytic Asymmetric Hydrogenation of Pyrazines: While palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has shown promise, expanding the substrate scope and improving the catalytic efficiency are important future goals. rsc.org The development of catalysts that can hydrogenate a wider range of substituted pyrazines with high enantioselectivity would provide a powerful tool for accessing diverse chiral piperazines. acs.org

Enantioselective Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of chiral piperazines is a growing area of interest. Future work should focus on designing new organocatalysts that can promote novel transformations with high stereocontrol, offering a metal-free and often more sustainable alternative to traditional methods.

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral piperazines offers the potential for unparalleled selectivity and sustainability. Future research could explore the discovery and engineering of enzymes capable of performing key bond-forming reactions in the synthesis of complex chiral piperazine derivatives.

A comparison of existing and potential future synthetic strategies is highlighted in the table below.

Synthetic Strategy Current Approaches Future Directions
Starting Materials Often require pre-installed chirality or functional groups.Utilization of simple, achiral precursors.
Key Transformations Chiral pool synthesis, use of chiral auxiliaries, resolution of racemates.Direct asymmetric C-H activation, catalytic asymmetric hydrogenation, enantioselective organocatalysis, biocatalysis.
Efficiency Multi-step syntheses are common. nih.govFewer steps, higher atom economy, and improved overall yields.
Catalysts Often reliant on precious metal catalysts.Development of earth-abundant metal catalysts, organocatalysts, and enzymes.

Exploration of Underexplored Chemical Space Around the Piperazine Ring for Enhanced Synthetic Utility

The vast majority of piperazine-containing drugs feature substitution primarily at the nitrogen atoms. rsc.orgmdpi.com The chemical space around the carbon atoms of the piperazine ring remains significantly underexplored. rsc.org Future research should focus on developing methodologies to selectively introduce a wide range of functional groups at various positions on the piperazine core, thereby unlocking new avenues for synthetic utility and the discovery of novel bioactive molecules.

Future research in this area should target:

Regio- and Stereoselective Functionalization: The development of methods for the selective functionalization of specific C-H bonds (C2, C3, C5, C6) of the piperazine ring is a major challenge. Overcoming this challenge will require the design of highly selective catalysts and reagents.

Diversity-Oriented Synthesis: The creation of diverse libraries of chiral piperazine derivatives with substitution at multiple positions is crucial for exploring structure-activity relationships. Future efforts should focus on developing robust and flexible synthetic routes that allow for the rapid generation of such libraries.

Late-Stage Functionalization: The ability to introduce functional groups into a pre-existing piperazine core at a late stage in a synthetic sequence is highly desirable. This would enable the rapid synthesis of analogs for lead optimization in drug discovery programs. Photoredox catalysis has emerged as a promising tool for such transformations. mdpi.com

Synthesis of Conformationally Constrained Analogs: The incorporation of the piperazine ring into bicyclic or polycyclic systems can lead to conformationally restricted molecules with improved biological activity and selectivity. Future research should explore new strategies for the synthesis of these complex chiral piperazine-containing scaffolds.

The table below summarizes the current and future focus of substitution on the piperazine ring.

Position of Substitution Current Focus Future Exploration
Nitrogen Atoms (N1, N4) Heavily explored and functionalized in many existing drugs. researchgate.netContinued exploration for modulating pharmacokinetic properties.
Carbon Atoms (C2, C3, C5, C6) Largely underexplored. rsc.orgDevelopment of methods for selective and diverse functionalization to create novel chemical entities.

Advanced Mechanistic Investigations into Stereocontrol and Reactivity

A deeper understanding of the mechanisms that govern the stereoselectivity and reactivity in the synthesis of chiral piperazines is essential for the rational design of improved synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

Key areas for mechanistic investigation include:

Role of Catalysts and Ligands: Detailed studies are needed to understand how the structure of a catalyst and its ligands influence the stereochemical outcome of a reaction. This knowledge will enable the design of more effective and selective catalysts.

Transition State Analysis: Computational modeling of reaction transition states can provide valuable insights into the origins of stereoselectivity. These studies can guide the development of new catalysts and reaction conditions that favor the formation of the desired stereoisomer.

Influence of Substrate and Reagent Structure: A systematic investigation of how the structure of the piperazine precursor and the reacting partner affects the course of a reaction is needed. This will lead to a more predictable and controllable synthetic methodology.

In-situ Reaction Monitoring: The use of advanced spectroscopic techniques to monitor reactions in real-time can provide crucial information about reaction intermediates and pathways. This data can be used to optimize reaction conditions and gain a deeper mechanistic understanding.

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. Future research in the synthesis of chiral piperazines must integrate the principles of green chemistry. researchgate.net

Key aspects of green chemistry to be integrated include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce the reliance on petrochemicals.

Development of Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods to minimize waste generation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such promising technique. nih.gov

Waste Reduction: Designing synthetic routes that are highly atom-economical and generate minimal waste. acs.org Photoredox catalysis using organic dyes is an example of a more sustainable approach. mdpi.com

The table below outlines the application of green chemistry principles to the synthesis of chiral piperazines.

Green Chemistry Principle Current Practices Future Implementation
Waste Prevention Some methods generate significant byproducts.Design of atom-economical reactions to minimize waste. acs.org
Catalysis Use of precious metal catalysts is common.Increased use of earth-abundant metal catalysts, organocatalysts, and enzymes.
Safer Solvents Frequent use of chlorinated and other hazardous solvents.Transition to water, ionic liquids, or solvent-free conditions.
Energy Efficiency Many reactions require heating or cooling.Development of reactions that proceed at ambient temperature, utilization of microwave or photochemical energy sources. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-Boc-2-isopropyl-piperazine HCl with high enantiomeric purity?

Methodological Answer:

  • Key Steps :
    • Chiral Starting Material : Begin with (S)-2-isopropylpiperazine to retain stereochemistry.
    • Boc Protection : React with di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous THF under inert atmosphere (N₂/Ar) at 0–5°C to minimize racemization .
    • Acidification : Treat with HCl in dioxane or ethyl acetate to form the hydrochloride salt .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from methanol/ether for high purity (>95%) .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry (1.1–1.3 eq (Boc)₂O) .

Q. How to characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR (CDCl₃): Look for tert-butyl singlet (δ 1.4–1.5 ppm), piperazine ring protons (δ 2.5–3.5 ppm), and isopropyl doublet (δ 0.9–1.1 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbon (δ ~80 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 215.3 for free base; HCl salt adds ~36.5 g/mol) .
  • Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to verify enantiomeric excess (>99%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Solubility Profile :
    • High Solubility : Methanol, DCM, DMF (10–50 mg/mL) .
    • Low Solubility : Water, hexane (<1 mg/mL) .
  • Experimental Implications :
    • Use polar aprotic solvents (THF, DCM) for reactions; switch to methanol for purification.
    • Avoid aqueous workup unless protonated; salt form is hygroscopic—store under desiccation .

Advanced Research Questions

Q. How to ensure enantiomeric purity during synthesis and validate it post-synthesis?

Methodological Answer:

  • Stereochemical Control :
    • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during piperazine functionalization .
    • Avoid high temperatures (>40°C) during Boc protection to prevent racemization .
  • Validation :
    • Polarimetry : Measure specific rotation ([α]D²⁵ ~ +15° to +25° for (S)-enantiomer, depending on solvent) .
    • X-ray Crystallography : Resolve crystal structure to confirm absolute configuration .

Q. How to resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Root Causes : Variability in salt forms (HCl vs. free base), hydration state, or impurities .
  • Troubleshooting :
    • Reproduce Conditions : Cross-check solvent systems and crystallization methods from literature (e.g., vs. 14).
    • Analytical Cross-Validation : Use DSC for melting point analysis and Karl Fischer titration for moisture content .
    • Purity Assessment : Combine HPLC, NMR, and elemental analysis to rule out impurities .

Q. What stability considerations are critical for this compound under varying conditions?

Methodological Answer:

  • Degradation Pathways :
    • Acid/Base Sensitivity : Boc group hydrolyzes in strong acids (pH <2) or bases (pH >10) .
    • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent light/heat degradation .
  • Stability Testing :
    • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperazine) .

Q. How can synthetic modifications enhance reactivity for downstream derivatization (e.g., peptide coupling)?

Methodological Answer:

  • Functionalization Strategies :
    • Deprotection : Remove Boc group with TFA/DCM (1:1) to generate reactive amine for amide bond formation .
    • Side-Chain Activation : Introduce isopropyl group via Mitsunobu reaction or alkylation to improve steric directing effects .
  • Applications :
    • Use as a chiral ligand in asymmetric catalysis or as a building block for kinase inhibitors .

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(S)-1-Boc-2-isopropyl-piperazine hcl
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(S)-1-Boc-2-isopropyl-piperazine hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.